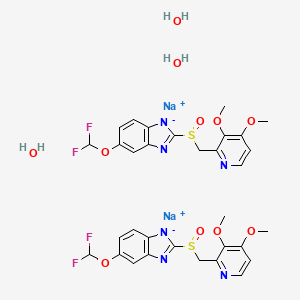
Pantoprazol sódico hidratado
Descripción general
Descripción
Pantoprazole sodium is a proton pump inhibitor used primarily for the treatment of stomach ulcers, gastroesophageal reflux disease (GERD), and other conditions involving excessive stomach acid production . It works by inhibiting the final step in gastric acid production, providing relief from symptoms and promoting healing of the esophagus and stomach lining .
Aplicaciones Científicas De Investigación
Pantoprazole sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving proton pump inhibitors and their synthesis.
Biology: Investigated for its effects on gastric acid secretion and its role in cellular processes.
Medicine: Widely used in clinical research for treating GERD, stomach ulcers, and Zollinger-Ellison syndrome.
Mecanismo De Acción
Pantoprazole sodium exerts its effects by covalently binding to the H+/K+ ATPase enzyme in the gastric parietal cells . This binding inhibits the final step of gastric acid production, leading to a significant reduction in both basal and stimulated acid secretion . The inhibition is irreversible, and new enzyme synthesis is required to resume acid production .
Safety and Hazards
Long-term use of Pantoprazole sodium sesquihydrate may be associated with possible adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients including iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pantoprazole sodium can be synthesized through a multi-step process. One common method involves the reaction of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-difluoromethoxy-2-mercaptobenzimidazole in the presence of a base, followed by oxidation to form the sulfoxide . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of pantoprazole sodium often involves similar synthetic routes but on a larger scale. The process includes steps such as solvent extraction, crystallization, and purification to achieve high purity and yield . Advanced techniques like molecular sieves and phase transfer catalysts may be employed to enhance efficiency and reduce impurities .
Análisis De Reacciones Químicas
Types of Reactions: Pantoprazole sodium undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with bases like sodium hydroxide.
Major Products: The major products formed from these reactions include sulfoxides and sulfones, which are intermediates in the synthesis of pantoprazole sodium .
Comparación Con Compuestos Similares
Pantoprazole sodium is part of the proton pump inhibitor class, which includes similar compounds such as omeprazole, esomeprazole, lansoprazole, dexlansoprazole, and rabeprazole .
Comparison:
Omeprazole: Similar efficacy but may have different pharmacokinetic properties.
Esomeprazole: The S-isomer of omeprazole, often considered more effective in certain conditions.
Lansoprazole: Comparable in action but may differ in onset and duration of effect.
Dexlansoprazole: A modified form of lansoprazole with dual delayed-release formulation.
Rabeprazole: Similar mechanism but may have a faster onset of action.
Uniqueness: Pantoprazole sodium is unique in its specific binding affinity and duration of action, making it a preferred choice for certain clinical conditions .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Pantoprazole sodium sesquihydrate involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "4-(2-Pyridylmethyl) sulfinyl benzimidazole", "Methanesulfonic acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium carbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 4-(2-Pyridylmethyl) sulfinyl benzimidazole is reacted with methanesulfonic acid to form Pantoprazole intermediate.", "Step 2: The intermediate is then reacted with sodium hydroxide to form Pantoprazole sodium.", "Step 3: Pantoprazole sodium is further reacted with sodium bicarbonate to form Pantoprazole sodium sesquihydrate.", "Step 4: Finally, the compound is purified and dried to obtain the final product." ] } | |
Número CAS |
164579-32-2 |
Fórmula molecular |
C16H16F2N3NaO5S |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide;hydrate |
InChI |
InChI=1S/C16H14F2N3O4S.Na.H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;/h3-7,15H,8H2,1-2H3;;1H2/q-1;+1; |
Clave InChI |
CGJRLPRCWSHOFU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.O.O.[Na+].[Na+] |
SMILES canónico |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.[Na+] |
Punto de ebullición |
586.9±60.0 °C at 760 mmHg |
Color/Form |
Off-white solid |
melting_point |
149-150 139-140 °C, decomposes Mol wt: 405.36. White to off-white solid; mp: >130 °C (dec); UV max (methanol): 289 (E=1.64X10+4) /Sodium salt/ |
Descripción física |
Solid |
Pictogramas |
Irritant |
Solubilidad |
Freely soluble in water. In water, 48 mg/L at 25 °C /Estimated/ |
Presión de vapor |
1.25X10-12 mm Hg at 25 °C /Estimated/ |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)

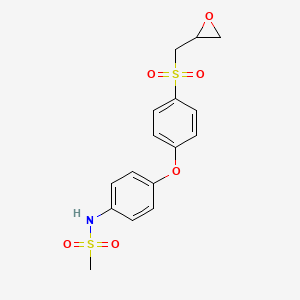
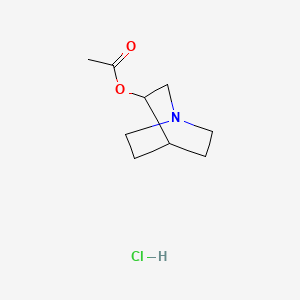
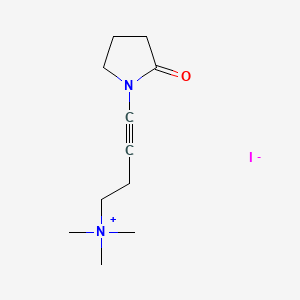
![6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B1662413.png)
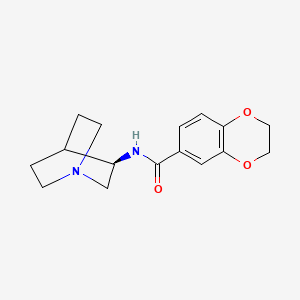
![Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate](/img/structure/B1662416.png)
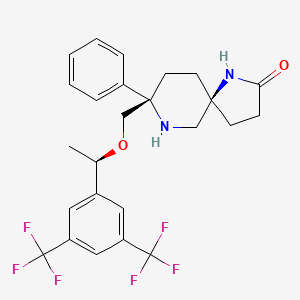
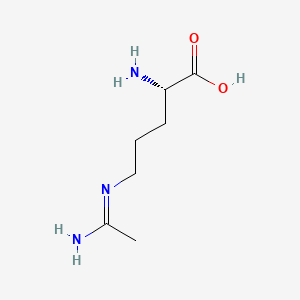

![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1662422.png)

![3-[(7H-purin-6-ylamino)methyl]phenol](/img/structure/B1662424.png)